1,2,4-Thiadiazol-3-amine
Overview
Description
1,2,4-Thiadiazol-3-amine is a chemical compound that belongs to the class of nitrogen-sulfur heterocycles known as thiadiazoles. These compounds are characterized by a five-membered ring containing both nitrogen and sulfur atoms. Thiadiazoles are of significant interest due to their wide range of pharmacological activities and their use as structural units in biologically active molecules. They serve as intermediates in medicinal chemistry and have applications in human and veterinary medicine, as well as in agriculture as insecticides and pesticides .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazoles can be achieved through various methods. One approach involves the reaction of lithium enolate of 3-methoxycarbonyl compounds followed by ester hydrolysis and decarboxylation to yield derivatives bearing a mono- or bicyclic amine at C5 . Another method described for the synthesis of 1,3,4-thiadiazol-2-amine derivatives is a one-pot reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives . Additionally, solid-phase synthesis has been employed to construct a library of 1,3,4-thiadiazole derivatives, using desulfurative cyclization of thiosemicarbazide intermediate resin .
Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazol-3-amine derivatives can be influenced by the nature of substituents attached to the thiadiazole ring. For instance, the orientation of the amino group differs in non-halogenated structures, and the presence of halogen substituents can lead to isostructural behavior with supramolecular constructs . The tautomeric forms of these compounds have been studied in solution and the solid state using NMR spectroscopy, X-ray crystallography, and DFT computations .
Chemical Reactions Analysis
1,2,4-Thiadiazol-3-amine and its derivatives participate in various chemical reactions that are essential for their functionalization and application in drug synthesis. For example, multicomponent reactions have been used to synthesize molecular hybrids involving 1,3,4-thiadiazol-2-amines, which show promising biological activities . Furthermore, sequential condensation and iodine-mediated oxidative bond formation have been employed to synthesize diazole derivatives with a 2-amino substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-thiadiazol-3-amine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's binding affinity and efficacy as muscarinic ligands, as observed in radioligand binding assays . The noncovalent interactions, such as hydrogen bonding, play a significant role in the stabilization of these compounds' crystal structures . Additionally, the synthesis of poly(1,3,4-thiadiazole amine) from related compounds has led to the creation of novel thermally stable and semiconducting polymers with potential applications in electronics .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- A study by (Gür et al., 2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds showed significant DNA protective ability and antimicrobial activity against certain pathogens. One compound exhibited cytotoxicity on cancer cell lines, suggesting potential in chemotherapy.
Novel Synthesis Approaches
- (Kokovina et al., 2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives. This method avoids toxic additives, highlighting a safer and more efficient approach for synthesizing these compounds.
Potential as Antimicrobial Agents
- A review by (Serban et al., 2018) emphasized the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives. Many derivatives showed higher antimicrobial activity compared to standard drugs, making them promising candidates for new antimicrobial agents.
DNA Interactions
- Research on the DNA binding interactions of 1,3,4-thiadiazoles was conducted by (Shivakumara & Krishna, 2021). They found that these compounds bind to DNA, suggesting potential applications in therapeutic drug development.
Materials Chemistry Applications
- (Ardan et al., 2017) explored the use of 1,3,4-thiadiazole derivatives in crystal engineering of organometallic materials, indicating their utility in materials chemistry.
Corrosion Inhibition
- A study focused on the corrosion inhibition performance of thiadiazole derivatives was conducted by (Kaya et al., 2016). Their research provided insights into the use of these compounds in protecting metals against corrosion.
Efficient Synthesis Methods
- (Erdogan, 2018) reported on the use of ultrasound in the synthesis of thiadiazole derivatives, presenting an efficient and environmentally friendly synthesis method.
Safety And Hazards
Future Directions
In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 1,2,4-Thiadiazol-3-amine . Future research may focus on developing new synthesis methods, exploring more biological applications, and improving the safety profile of these compounds.
properties
IUPAC Name |
1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAJRHEDWDNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604112 | |
Record name | 1,2,4-Thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazol-3-amine | |
CAS RN |
56531-89-6 | |
Record name | 1,2,4-Thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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